![molecular formula C9H15Cl2N3O2 B6166666 ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride CAS No. 1189379-32-5](/img/no-structure.png)

ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

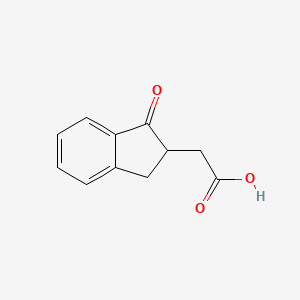

Descripción

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride (EIPC-DHC) is a novel synthetic compound with wide-ranging applications in scientific research. It is a white solid powder with a molecular weight of 411.3 g/mol and a melting point of 190-192°C. EIPC-DHC is an important component of many organic synthesis reactions and is used in a variety of laboratory experiments. It has been studied for its potential for use in drug discovery, as a tool for studying the bioactivity of enzymes, and as a component of biochemical assays.

Aplicaciones Científicas De Investigación

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride has many potential applications in scientific research. It has been studied as a tool for studying the bioactivity of enzymes, as a component of biochemical assays, and as a potential drug discovery agent. Additionally, it can be used to study the effects of various drugs on cells and tissues. It has also been used in laboratory experiments to study the effects of various compounds on the activity of enzymes and other proteins.

Mecanismo De Acción

The mechanism of action of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride is not yet fully understood. It is believed to interact with proteins and enzymes, resulting in changes in their activity. Additionally, it is believed to interact with cell membranes, resulting in changes in their permeability. These changes can lead to changes in the activity of proteins, enzymes, and other cellular components.

Biochemical and Physiological Effects

The biochemical and physiological effects of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride have not yet been fully studied. However, it is believed to affect the activity of enzymes and proteins, as well as cell membrane permeability. Additionally, it may have effects on cell signaling pathways and gene expression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of conditions. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is not yet fully understood how it interacts with proteins and enzymes, and its effects on cell signaling pathways and gene expression are still not fully understood.

Direcciones Futuras

There are many potential future directions for research on ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride. Further research is needed to better understand its mechanism of action, biochemical and physiological effects, and effects on cell signaling pathways and gene expression. Additionally, further research is needed to investigate its potential for use in drug discovery and its potential for use in laboratory experiments. Finally, research is needed to explore the potential for using ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride in combination with other compounds to study the effects of drugs on cells and tissues.

Métodos De Síntesis

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride is synthesized using a simple two-step process. First, ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate (EIPC) is synthesized via a condensation reaction between ethyl benzene and ethyl isocyanate. The EIPC is then reacted with hydrochloric acid to form ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride. This method is simple, cost-effective, and can be completed in a short amount of time.

Propiedades

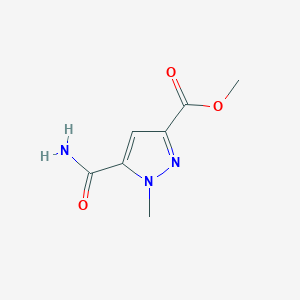

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride involves the reaction of ethyl 2-aminopyrazine-5-carboxylate with ethyl chloroformate and ammonium chloride to form ethyl 5-chloro-6-ethoxycarbonylpyrazine-2-carboxylate. This intermediate is then reacted with hydrazine hydrate to form ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate, which is subsequently converted to the dihydrochloride salt by reaction with hydrochloric acid." "Starting Materials": [ "Ethyl 2-aminopyrazine-5-carboxylate", "Ethyl chloroformate", "Ammonium chloride", "Hydrazine hydrate", "Hydrochloric acid" ] "Reaction": [ "Step 1: React ethyl 2-aminopyrazine-5-carboxylate with ethyl chloroformate and ammonium chloride in a solvent such as dichloromethane to form ethyl 5-chloro-6-ethoxycarbonylpyrazine-2-carboxylate.", "Step 2: Add hydrazine hydrate to the reaction mixture from step 1 and heat the mixture to reflux for several hours to form ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate.", "Step 3: Add hydrochloric acid to the reaction mixture from step 2 to form the dihydrochloride salt of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate." ] } | |

Número CAS |

1189379-32-5 |

Nombre del producto |

ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride |

Fórmula molecular |

C9H15Cl2N3O2 |

Peso molecular |

268.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.